Increased Hydrogen-Bond Donor/Acceptor Count Relative to Des-Hydroxy Analog Enhances Pharmacophoric Versatility
The target compound possesses 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), versus 1 HBD and 3 HBA for the des‑hydroxy analog 2-(pyridin-3-yl)-1H-benzo[d]imidazole . This difference arises from the additional hydroxyl group at the pyridine 3-position, which provides both a donor and an acceptor site. In drug discovery, increasing HBD/HBA count can improve aqueous solubility, modulate permeability, and enable additional target interactions that are impossible for the des-hydroxy analog.
| Evidence Dimension | Number of hydrogen bond donors and acceptors |
|---|---|
| Target Compound Data | 2 HBD, 4 HBA |
| Comparator Or Baseline | 2-(Pyridin-3-yl)-1H-benzo[d]imidazole (CAS 1137-67-3): 1 HBD, 3 HBA |
| Quantified Difference | +1 HBD, +1 HBA |
| Conditions | Based on molecular structure analysis; HBD/HBA count follows standard Lipinski-type definitions |
Why This Matters
The additional H-bond donor and acceptor directly expand the chemical space of possible protein-ligand interactions, making the target compound a superior scaffold for targets requiring a hydrogen-bonding pharmacophore at the pyridine 3-position.
